molecular formula C22H21N3O4S B2729123 N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921560-94-3

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2729123
CAS No.: 921560-94-3
M. Wt: 423.49
InChI Key: PLNKVJZRKNJBJQ-UHFFFAOYSA-N
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Description

N-(4-(2-(Mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide (CAS 921560-94-3) is a synthetic organic compound with a molecular formula of C22H21N3O4S and a molecular weight of 423.5 g/mol . This complex molecule features a benzodioxole carboxamide core linked to a thiazole ring, which is further substituted with a 2-(mesitylamino)-2-oxoethyl group. The mesityl (2,4,6-trimethylphenyl) moiety contributes significant steric bulk, which may influence the compound's binding affinity and metabolic stability in research applications. The presence of multiple nitrogen and oxygen heteroatoms within its structure provides potential sites for molecular interactions. This compound is provided as a high-purity solid for research and development purposes only. It is intended for use in laboratory investigations and is strictly not for diagnostic, therapeutic, or human consumption uses. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

N-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-12-6-13(2)20(14(3)7-12)24-19(26)9-16-10-30-22(23-16)25-21(27)15-4-5-17-18(8-15)29-11-28-17/h4-8,10H,9,11H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNKVJZRKNJBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group. Its structural formula can be represented as:

C19H20N2O4S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

The primary biological activity of this compound is linked to its ability to interact with specific enzymes and receptors in biological systems. The following mechanisms have been identified:

  • Inhibition of Cyclooxygenases (COX-1 and COX-2) : The compound has been shown to inhibit the enzymatic activity of COX enzymes, which play a crucial role in the arachidonic acid pathway leading to prostaglandin synthesis. This inhibition can result in anti-inflammatory effects and pain relief .
  • Modulation of Cell Signaling Pathways : It influences various signaling pathways that are critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles in treated cells, impacting processes such as apoptosis and cell cycle regulation.

The biochemical properties of this compound include:

PropertyValue
Molecular Weight364.44 g/mol
SolubilitySoluble in DMSO
Log P2.5 (indicating moderate lipophilicity)
pKa7.4 (indicating weak acidity)

These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development.

Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The observed effects included decreased levels of prostaglandins and cytokines associated with inflammation.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Toxicological Assessment

Toxicological evaluations indicated that while the compound shows promise for therapeutic applications, high doses can lead to hepatotoxicity. Histopathological examinations revealed liver damage in animal models at elevated dosages, necessitating careful dosage consideration in therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Carboxamide Moieties

N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
  • Structure: Retains the benzodioxole carboxamide but substitutes the thiazole-mesitylamino group with a 3,4-dimethoxyphenyl ring.
  • Properties :
    • Melting Point: 175–177°C
    • Yield: 75%
    • Key Features: Methoxy groups enhance solubility compared to the hydrophobic mesityl group in the target compound .
D14–D20 Series (Penta-2,4-dienamide Derivatives)
  • Structure: Replace the thiazole ring with a penta-2,4-dienamide chain linked to benzodioxole (e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide).
  • Properties :
    • Yields: 13.7–24.8% (lower than HSD-2 due to extended conjugation)
    • Melting Points: 182.9–233.5°C (higher rigidity from conjugated dienes) .

Table 1: Physical Properties of Benzodioxole Derivatives

Compound Core Structure Substituents Yield (%) Melting Point (°C)
Target Compound Thiazole Mesitylaminoethyl, benzodioxole N/A N/A
HSD-2 Benzodioxole 3,4-Dimethoxyphenyl 75 175–177
D14 Penta-2,4-dienamide 4-(Methylthio)phenyl 13.7 208.9–211.3
D15 Penta-2,4-dienamide 3-(Benzyloxy)phenyl 21.7 191.0–192.0

Thiazole-Based Analogues

4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives
  • Structure : Thiazole core with phenyl and methyl groups, coupled to hydrazide functionalities.
  • Activity : Demonstrated anticancer activity (e.g., compound 7b: IC50 = 1.61 μg/mL against HepG-2 cells) . The target compound’s mesityl group may enhance binding affinity but reduce solubility compared to phenyl substituents.
Triphenylamine-Benzothiazole Derivatives
  • Structure : Benzothiazole linked to triphenylamine (e.g., compound 1: N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine).
  • Properties : Exhibited solvent-dependent fluorescence switching (LE and TICT states) . The target compound’s benzodioxole group may alter electronic properties, favoring bioactivity over photophysical behavior.

Structure-Activity Relationship (SAR) Insights

  • Thiazole vs. Benzothiazole : Thiazole derivatives (target compound) prioritize enzyme inhibition, whereas benzothiazoles (e.g., compound 30 in ) focus on kinase/DNA binding.
  • Substituent Effects :
    • Mesityl Group : Enhances hydrophobic interactions but may limit solubility.
    • Benzodioxole : Improves metabolic stability via electron-withdrawing effects .
    • Methoxy/Benzyloxy Groups : Increase polarity and bioavailability (e.g., HSD-2, D15) .

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